3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate
3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate
Brand Name:
Vulcanchem
CAS No.:
121262-20-2
VCID:
VC21257385
InChI:
InChI=1S/C10H12O5/c1-3-14-9(11)6-4-5-7(8(5)15-6)10(12)13-2/h4-5,7-8H,3H2,1-2H3/t5-,7-,8-/m1/s1
SMILES:
CCOC(=O)C1=CC2C(C2O1)C(=O)OC
Molecular Formula:
C10H12O5
Molecular Weight:
212.2 g/mol
3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate
CAS No.: 121262-20-2
Cat. No.: VC21257385
Molecular Formula: C10H12O5
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121262-20-2 |
|---|---|
| Molecular Formula | C10H12O5 |
| Molecular Weight | 212.2 g/mol |
| IUPAC Name | 3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate |
| Standard InChI | InChI=1S/C10H12O5/c1-3-14-9(11)6-4-5-7(8(5)15-6)10(12)13-2/h4-5,7-8H,3H2,1-2H3/t5-,7-,8-/m1/s1 |
| Standard InChI Key | BVRGAAPXFDESCB-LPBLVHEISA-N |
| Isomeric SMILES | CCOC(=O)C1=C[C@@H]2[C@H]([C@@H]2O1)C(=O)OC |
| SMILES | CCOC(=O)C1=CC2C(C2O1)C(=O)OC |
| Canonical SMILES | CCOC(=O)C1=CC2C(C2O1)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator